molecular formula C23H28O7 B1262349 Beilschmin A

Beilschmin A

Cat. No. B1262349
M. Wt: 416.5 g/mol
InChI Key: RKSBJQZDPAGEQW-BKOMJCAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beilschmin A is a natural product found in Beilschmiedia tsangii with data available.

Scientific Research Applications

Cytotoxic Properties

Beilschmin A, a tetrahydrofuran-type lignan, was identified as a compound with cytotoxic properties. In a study by Chen et al. (2006), Beilschmin A demonstrated significant cytotoxicity in P-388 and HT-29 cell lines in vitro, indicating potential applications in cancer research and therapy (Chen et al., 2006).

Antitubercular Activities

Another significant application of Beilschmin A involves its antitubercular activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, with Beilschmin A showing potent antitubercular activities (MICs = 2.5 microg/mL), which could be vital for developing new treatments for tuberculosis (Chen et al., 2007).

Chemical Synthesis for Biomedical Applications

The bioinspired total synthesis of Beilschmin A was achieved, as described in a study by Li et al. (2014). This synthesis process could facilitate the production of Beilschmin A for various biomedical applications, including potential anticancer and antitubercular therapies (Li et al., 2014).

properties

Product Name

Beilschmin A

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

6-[(2R,3S,4S,5S)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C23H28O7/c1-12-13(2)21(15-9-18(26-5)23-19(10-15)28-11-29-23)30-20(12)14-7-16(24-3)22(27-6)17(8-14)25-4/h7-10,12-13,20-21H,11H2,1-6H3/t12-,13-,20-,21+/m0/s1

InChI Key

RKSBJQZDPAGEQW-BKOMJCAWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

synonyms

beilschmin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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